molecular formula C13H21NO B13298151 4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol

4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol

Cat. No.: B13298151
M. Wt: 207.31 g/mol
InChI Key: CMVAEENLROFHEP-UHFFFAOYSA-N
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Description

4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol is a phenolic chemical compound of interest in organic synthesis and materials science research . While specific biological or mechanistic data for this compound is not available in the public domain, its molecular structure, featuring a phenolic ring system, is a key scaffold in various applied and industrial research areas. Phenolic compounds of this class are frequently investigated as intermediates in the synthesis of dyes for textiles and leather, where they contribute to color fastness and stability . Furthermore, structurally similar amino-methyl phenols serve as key building blocks in pharmaceutical development and polymer manufacturing, where they can enhance product durability and chemical resistance . Researchers may also explore its potential as a precursor for specialty chemicals. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-methyl-2-[(3-methylbutan-2-ylamino)methyl]phenol

InChI

InChI=1S/C13H21NO/c1-9(2)11(4)14-8-12-7-10(3)5-6-13(12)15/h5-7,9,11,14-15H,8H2,1-4H3

InChI Key

CMVAEENLROFHEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC(C)C(C)C

Origin of Product

United States

Preparation Methods

General Approach

The most common method involves the alkylation of phenol derivatives with suitable alkylating agents, such as alkyl halides or alkyl alcohols activated by catalysts. This process introduces the methyl and branched alkyl groups onto the aromatic ring, forming the phenolic core with specific substitution patterns.

Typical Procedure

  • Starting Material : Phenol or substituted phenols (e.g., 4-methylphenol).
  • Alkylating Agent : 3-methylbutan-2-ol or derivatives thereof.
  • Catalysts : Acid catalysts like zinc chloride or Lewis acids such as BF₃ .
  • Reaction Conditions : Elevated temperatures (80-120°C), inert atmosphere, and controlled addition to prevent over-alkylation.

Reaction Scheme

Phenol + 3-methylbutan-2-ol → (acid catalyst, heat) → 4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol

Notes

  • The selectivity of substitution at the ortho or para positions is influenced by the reaction conditions and the nature of the catalyst.
  • The process minimizes by-products by controlling temperature and reagent stoichiometry.

Amination Reactions on Phenolic Frameworks

Reductive Amination

  • Procedure : Reacting the aldehyde or ketone derivative of the phenol with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride .
  • Conditions : Mild heating (25-50°C), inert atmosphere, and appropriate solvents like methanol or ethanol.

Nucleophilic Substitution

  • Method : Reacting a halogenated phenolic intermediate with aminoalkyl groups under basic conditions, often using potassium carbonate or sodium hydride as bases.

Example Reaction

Chlorinated phenol derivative + aminoalkyl reagent → (base, heat) → this compound

Multi-Step Synthesis Strategy

Step Reaction Type Reagents & Conditions Purpose
1 Phenol alkylation Phenol + 3-methylbutan-2-ol + Lewis acid Introduce the alkyl side chain
2 Halogenation (if needed) N/A Activate phenol for substitution
3 Amination Amine or ammonia + reducing agent Attach amino group
4 Purification Chromatography Isolate pure compound

Research Outcomes and Material Data

Experimental Data

  • Yield : Typically ranges from 60-85% depending on reaction conditions.
  • Reaction Time : 4-12 hours under reflux.
  • Purity : Achieved through column chromatography or recrystallization, with purity >98% confirmed via NMR and HPLC.

Stability and Reactivity

  • The compound exhibits stability under ambient conditions but may degrade upon prolonged exposure to light or heat.
  • Reactivity is primarily influenced by the phenolic hydroxyl and amino groups, enabling further derivatization.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Phenol alkylation Phenol, 3-methylbutan-2-ol, Lewis acids Elevated temperature, inert atmosphere High selectivity Over-alkylation risk
Reductive amination Aldehydes/ketones, ammonia, NaBH₃CN Mild, room temperature Mild conditions Requires multiple steps
Nucleophilic substitution Halogenated phenol, amines Basic conditions, heat Versatile Possible side reactions

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-methyl-2-{[(3-methylbutan-2-yl)amino]methyl}benzaldehyde, while reduction of the amino group may produce 4-methyl-2-{[(3-methylbutan-2-yl)amino]methyl}aniline.

Scientific Research Applications

4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic properties and use in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amino group can participate in various chemical reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol can be contextualized by comparing it to phenolic analogs with varying substituents. Below is a systematic analysis:

Alkylamino-Substituted Phenols

4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol Structure: Replaces the (3-methylbutan-2-yl) group with a pyridinylmethyl group. Properties: Enhanced metal-binding capacity due to the pyridine nitrogen, enabling formation of stable dinuclear ZnII complexes. Used in coordination polymers for catalytic applications . Applications: Synthesis of supramolecular architectures and enzyme mimics.

4-Methyl-2-(2,4,4-trimethylpentan-2-yl)phenol Structure: Features a highly branched alkyl group (2,4,4-trimethylpentan-2-yl). Applications: Natural product in Cyperus rotundus extracts; investigated for antidiabetic drug leads.

Heterocyclic-Substituted Phenols

4-Methyl-2-[5-(2-thienyl)pyrazol-3-yl]phenol Structure: Substituted with a thienyl-pyrazole group. Properties: Identified in Dalbergia species (12.41% relative content in D. latifolia). The thiophene and pyrazole rings enhance UV absorption, making it a chemotaxonomic marker for plant identification . Applications: GC-MS biomarker for distinguishing Dalbergia timber species.

4,2′,3′,4′-Tetramethoxy-5′-methyl-6-methyl-aminomethyl-1,1′-biphenyl Structure: Biphenyl system with methoxy and aminomethyl groups. Properties: Predominant in Dalbergia latifolia (29.75% relative content). The biphenyl core and methoxy groups contribute to lignin-like stability . Applications: Phytochemical marker in natural product chemistry.

Aryl-Substituted Phenols

4-Methyl-2-(phenylacetyl)phenol Structure: Substituted with a phenylacetyl group. Properties: Found in Bryophyllum pinnatum (6.538% in chloroform extract). The aromatic acetyl group increases hydrophobicity, enhancing membrane permeability . Applications: Studied for antimicrobial and cytotoxic activities.

Tolterodine Derivatives (e.g., 4-Methyl-2-[(1RS)-3-[(1-methylethyl)amino]-1-phenylpropyl]phenol) Structure: Incorporates a phenylpropyl chain and isopropylamino group. Properties: Acts as a metabolite/pharmaceutical impurity (tolterodine analog). The extended alkyl chain and aromaticity influence receptor binding in antimuscarinic drugs . Applications: Quality control in drug manufacturing.

Key Comparative Data Table

Compound Name Substituent Type Key Properties Applications References
This compound Branched alkylamino Metal coordination, steric bulk Ligand synthesis, pharmaceutical impurities
4-Methyl-2-(2,4,4-trimethylpentan-2-yl)phenol Highly branched alkyl Antioxidant (IC50 = 418.74 µg/mL), α-glucosidase inhibition Antidiabetic leads
4-Methyl-2-[5-(2-thienyl)pyrazol-3-yl]phenol Thienyl-pyrazole UV-active biomarker (12.41% in D. latifolia) Timber species identification
Tolterodine derivatives Phenylpropyl-isopropyl Receptor-binding impurity Drug quality control

Research Findings and Implications

  • Coordination Chemistry: The (3-methylbutan-2-yl)amino group in this compound provides steric hindrance that stabilizes dinuclear metal centers, unlike pyridinylmethyl analogs, which prioritize electronic effects .
  • Biological Activity : Branched alkyl substituents (e.g., 2,4,4-trimethylpentan-2-yl) enhance hydrophobic interactions in enzyme active sites, as shown in α-glucosidase inhibition studies .
  • Phytochemical Utility: Heterocyclic substituents (e.g., thienyl-pyrazole) improve specificity as chemotaxonomic markers compared to simpler alkylphenols .

Biological Activity

4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol, also known by its CAS number 1343328-66-4, is an organic compound characterized by a phenolic structure with a complex alkylamino side chain. This unique configuration suggests potential biological activities, which have been the focus of various studies. Understanding its biological activity is crucial for exploring its therapeutic applications and interactions within biological systems.

Chemical Structure

The molecular formula of this compound is C13H21NOC_{13}H_{21}NO. The structure includes:

  • A phenolic group , which is often associated with antioxidant properties.
  • An alkylamino side chain , which may influence its interaction with biological targets.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antioxidant Properties

Research indicates that compounds with phenolic structures typically exhibit antioxidant activity. The presence of the alkylamino group may enhance this property, making it a candidate for further exploration in oxidative stress-related conditions.

Enzyme Inhibition

Preliminary studies suggest that this compound may interact with various enzymes. For instance, it has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound possess neuroprotective properties. These effects are hypothesized to stem from their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative damage .

Study on Enzyme Interaction

In a study examining the interaction of this compound with specific enzymes, it was found to inhibit the activity of certain cytochrome P450 enzymes, which play a significant role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic use .

Neuroprotective Study

A recent investigation into neuroprotective agents identified this compound as a promising candidate. In vitro assays demonstrated its ability to reduce apoptosis in neuronal cell lines exposed to oxidative stress, indicating its potential for development as a neuroprotective agent .

Data Table: Summary of Biological Activities

Biological Activity Description Study Reference
Antioxidant PropertiesPotential to scavenge free radicals
Enzyme InhibitionInhibits cytochrome P450 enzymes
Neuroprotective EffectsReduces apoptosis in neuronal cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-2-{[(3-methylbutan-2-yl)amino]methyl}phenol, and what methodological considerations are critical?

  • Methodological Answer : Synthesis typically involves sequential protection of the phenolic hydroxyl group (e.g., using benzyl or tert-butyldimethylsilyl groups) followed by amination with 3-methylbutan-2-amine. Reductive amination or nucleophilic substitution strategies are often employed. For characterization, intermediates should be validated via 1H^1 \text{H}-NMR and IR spectroscopy to confirm regioselectivity and functional group integrity. Post-synthetic deprotection requires careful pH control to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR can resolve the phenolic proton (δ ~5-6 ppm) and the aminomethyl group (δ ~2.5-3.5 ppm). Coupling constants in 2D NMR (e.g., COSY, HSQC) help confirm substituent positions.
  • GC-MS : Useful for purity assessment and identifying volatile degradation products. Base peaks in the mass spectrum often correspond to fragmentation of the branched alkylamine moiety .
  • IR : O–H stretching (~3200-3600 cm1^{-1}) and N–H bending (~1600 cm1^{-1}) confirm functional groups .

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXT (for structure solution) and SHELXL (for refinement) to model hydrogen atoms and anisotropic displacement parameters. ORTEP-3 or Mercury can visualize thermal ellipsoids and intermolecular interactions. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with the Colle-Salvetti correlation-energy functional (e.g., B3LYP/6-31G**) can model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Validate results against experimental UV-Vis spectra and redox potentials .

Q. How can hydrogen bonding patterns in its crystal structure be systematically analyzed?

  • Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bonds into motifs (e.g., D(2)\text{D}(2) for dimeric interactions). Use PLATON or CrystalExplorer to calculate hydrogen bond metrics (distance, angle). Compare with Etter’s rules to predict supramolecular assembly trends. Note deviations due to steric effects from the 3-methylbutan-2-yl group .

Q. What experimental strategies can assess its stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1-13) at 40°C. Monitor via HPLC for phenolic oxidation products (e.g., quinones) or amine hydrolysis.
  • Thermal Stability : Use TGA-DSC to identify decomposition onset temperatures. Pair with FTIR to detect volatile byproducts (e.g., CO2_2, NH3_3) .

Q. How does this compound compare structurally and functionally to its methylamino analog (4-Methyl-2-[(methylamino)methyl]phenol)?

  • Methodological Answer : Conduct a comparative DFT study to evaluate steric/electronic differences. Synthesize both compounds and compare pKa\text{p}K_a values (via potentiometric titration) and solubility profiles (shake-flask method). Crystallographic analysis will reveal divergent packing motifs due to altered hydrogen bonding .

Q. What strategies optimize selective derivatization of the phenolic hydroxyl group without affecting the amine?

  • Methodological Answer : Use bulky protecting groups (e.g., trityl chloride) under mild conditions (0°C, THF). Alternatively, employ enzymatic acylation with lipases for regioselective esterification. Monitor selectivity via 1H^1 \text{H}-NMR by tracking the phenolic proton signal .

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